molecular formula C15H16O3 B12744230 Fomajorin D CAS No. 85533-03-5

Fomajorin D

Cat. No.: B12744230
CAS No.: 85533-03-5
M. Wt: 244.28 g/mol
InChI Key: PKEYQFBXSBAZRB-UHFFFAOYSA-N
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Description

Fomajorin D is an illudalane sesquiterpene natural product isolated from the basidiomycete fungus Heterobasidion annosum (also known as Fomes annosus ), a destructive forest pathogen responsible for annosus root rot in conifers . This fungus causes significant economic damage to the forestry industry. The compound features a distinctive hexasubstituted benzenoid core structure . Biosynthetic studies confirm its origin from farnesyl pyrophosphate, involving cyclization to a protoilludyl cation followed by oxidative cleavage . Recent advancements have led to the first total synthesis of this compound, achieved via a regioselective bimolecular [2 + 2 + 2] alkyne cyclotrimerization, providing researchers with a synthetic route to this complex molecule . While methanolic extracts of its source fungus have been reported to induce apoptosis in cancer cells, the specific biological activities of this compound itself are an active area of investigation, making it a valuable compound for studying fungal metabolism and natural product biosynthesis . This product is labeled "For Research Use Only." RUO products are intended for laboratory research purposes and are not approved for clinical diagnostic use . They are not subject to the same regulatory standards as in vitro diagnostic (IVD) devices . This information is provided for informational purposes only and does not constitute an endorsement for any specific application.

Properties

CAS No.

85533-03-5

Molecular Formula

C15H16O3

Molecular Weight

244.28 g/mol

IUPAC Name

9-hydroxy-5,7,7-trimethyl-6,8-dihydrocyclopenta[g]isochromen-1-one

InChI

InChI=1S/C15H16O3/c1-8-9-4-5-18-14(17)12(9)13(16)11-7-15(2,3)6-10(8)11/h4-5,16H,6-7H2,1-3H3

InChI Key

PKEYQFBXSBAZRB-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=COC(=O)C2=C(C3=C1CC(C3)(C)C)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Fomajorin D can be synthesized through regioselective [2 + 2 + 2] alkyne cyclotrimerizations of diynes with alkynes. This method involves the cyclization of trans, trans-farnesyl pyrophosphate, a humulene-type precursor . The reaction conditions typically include the use of specific catalysts and controlled environments to ensure the desired regioselectivity and yield .

Industrial Production Methods: Industrial production of this compound is not extensively documented, but it is likely to involve similar synthetic routes as those used in laboratory settings. The scalability of these methods would depend on the availability of precursors and the efficiency of the reaction conditions .

Chemical Reactions Analysis

Types of Reactions: Fomajorin D undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its properties for specific applications .

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various catalysts. The reaction conditions are carefully controlled to achieve the desired outcomes, such as specific temperature, pressure, and pH levels .

Major Products Formed: The major products formed from the reactions involving this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound .

Scientific Research Applications

Fomajorin D is an illudalane sesquiterpene derived from the basidiomycete fungus Heterobasidion annosum, also known as Fomes annosus . This fungus is a destructive forest pathogen responsible for annosus root rot, a conifer disease that causes significant economic damage in European and North American forestry industries . While research on this compound is limited, studies suggest it possesses biological activities, specifically in the context of cancer research .

Antimicrobial Properties

This compound, along with fomajorin S and other related compounds, exhibits antimicrobial properties .

Cancer Research

Methanolic extracts of H. annosum, which contain this compound, have been reported to induce apoptosis in cancer cells .

Chemical Synthesis Research

This compound has served as a focal point in efforts to improve access to highly substituted benzenoids for drug discovery . The first chemical synthesis of this compound was accomplished in 10 linear steps with a 60% overall yield from dimedone .

Cyclotrimerization Reactions

This compound has been a target for studying regioselective alkyne cyclotrimerizations, which are used to synthesize hexasubstituted benzenes . Research has focused on using diyne dimethylsilanol and monoalkyne combinations for the synthesis of this compound .

Biosynthetic Studies

This compound and related compounds have been investigated to understand their biosynthesis in H. annosum . These studies involve identifying various sesquiterpenes and analyzing their biosynthetic pathways .

Data Tables and Case Studies

Due to the limited research specifically on this compound, detailed data tables and extensive case studies are not yet available. However, the existing research provides a foundation for further investigation into its potential applications.

Additional Research

Comparison with Similar Compounds

Q & A

Q. What are the key structural features of Fomajorin D, and how are they identified experimentally?

this compound is a tricyclic illudalane-type sesquiterpene with an isocoumarin core. Structural elucidation relies on advanced spectroscopic techniques, including 2D NMR (e.g., COSY, HMBC, and NOESY) to resolve its fused ring system and stereochemistry. X-ray crystallography may confirm absolute configuration when suitable crystals are obtained. Isotopic labeling studies (e.g., 13C^{13}\text{C}-acetate incorporation) have traced its biosynthetic origins to fungal sesquiterpene pathways .

Q. What are the standard methods for synthesizing this compound in the laboratory?

The first total synthesis of this compound involved a regioselective Rh(I)-catalyzed [2+2+2] cyclotrimerization of 1,6-diynes to construct its hexasubstituted benzene ring. Key steps include Tamao-Fleming oxidation (96% yield) and acid-catalyzed cyclization (97% yield), achieving a 34% overall yield over 10 linear steps. Column chromatography and HPLC are critical for isolating intermediates due to structural complexity .

Q. How is this compound biosynthesized in its natural fungal source?

Biosynthesis proceeds via the sesquiterpene pathway, starting from trans,trans-farnesyl pyrophosphate (FPP). Isotope labeling experiments (13C^{13}\text{C}-acetate) confirmed the protoilludane cation as a key intermediate. Fungal enzymes catalyze cyclization and oxidation steps to form the tricyclic scaffold, though specific oxygenases and regulatory mechanisms remain under investigation .

Advanced Research Questions

Q. What challenges arise in achieving regioselectivity during the chemical synthesis of this compound, and how are they addressed?

Regioselective formation of the hexasubstituted benzene ring is hindered by competing cyclization pathways. Substrate-controlled strategies, such as functionalizing diyne precursors with silanol groups, enhance selectivity. For example, silanol-directed Rh(I)-catalyzed trimerization yields a single regioisomer (>95% selectivity), confirmed by 2D NMR and computational modeling of transition states .

Q. How do contradictions in biosynthetic studies of this compound inform experimental redesign?

Early isotope labeling studies ([1,2-13C2^{13}\text{C}_2]-acetate) revealed discrepancies in carbon incorporation patterns, suggesting alternative branching pathways. Researchers address this by combining gene knockout models in Fomes annosus with LC-MS/MS to track intermediate flux. Comparative metabolomics on mutant strains can resolve ambiguities in proposed pathways .

Q. What methodological considerations are critical for optimizing the yield of this compound in multistep syntheses?

Yield optimization requires:

  • Protecting group strategy : Silanol groups improve regioselectivity but require careful deprotection (e.g., TBAF/H2_2O2_2) to avoid side reactions.
  • Solvent and catalyst screening : Rh(I) catalysts in anhydrous THF minimize undesired dimerization.
  • Scalable purification : Gradient elution in column chromatography isolates polar intermediates, while recycling HPLC reduces costs for chiral centers .

Q. How can computational tools enhance the design of this compound analogs for structure-activity relationship (SAR) studies?

Density functional theory (DFT) predicts regioselectivity trends in cyclotrimerization, guiding diyne precursor design. Molecular docking of this compound analogs into target enzymes (e.g., fungal cytochrome P450s) identifies pharmacophore motifs. Machine learning models trained on synthetic datasets prioritize analogs with improved solubility and bioactivity .

Methodological Guidance

Q. What analytical techniques are essential for characterizing this compound and its intermediates?

  • NMR spectroscopy : 1H^{1}\text{H}-13C^{13}\text{C} HMBC resolves long-range coupling in fused rings.
  • High-resolution mass spectrometry (HRMS) : Confirms molecular formulas of unstable intermediates.
  • X-ray crystallography : Validates stereochemistry when NMR data are ambiguous .

Q. How should researchers design experiments to resolve conflicting data on this compound’s bioactivity?

  • Dose-response assays : Use standardized fungal extracts to control for batch variability.
  • Orthogonal assays : Combine antifungal disk diffusion with cytotoxicity profiling (e.g., MTT assay) to distinguish specific activity from general toxicity.
  • Metabolomic profiling : Compare wild-type and mutant strains to identify co-metabolites influencing bioactivity .

Data Contradiction Analysis

Q. How can researchers address discrepancies in reported synthetic yields of this compound?

Variability often stems from:

  • Reagent purity : Trace moisture in Rh(I) catalysts reduces trimerization efficiency.
  • Chromatographic resolution : Adjusting mobile phase polarity (e.g., hexane/EtOAc gradients) improves separation of regioisomers.
  • Replication : Independent validation by third-party labs using published protocols ensures reproducibility .

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